molecular formula C12H24N2O3 B2644853 Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate CAS No. 1263316-20-6

Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

Cat. No.: B2644853
CAS No.: 1263316-20-6
M. Wt: 244.335
InChI Key: ARLIDHMCHOKZLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxypropan-2-yl substituent at the 2-position. This compound is structurally characterized by its secondary alcohol moiety and the Boc group, which enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic modifications . Piperazine derivatives are widely utilized as intermediates in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and fluorescent probes .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-8-9(14)12(4,5)16/h9,13,16H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLIDHMCHOKZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is recognized for its role as an intermediate in the synthesis of biologically active compounds. One notable application is its use in the development of drugs targeting various cancers. For instance, it serves as a precursor to compounds that inhibit specific cancer cell pathways, thus contributing to the formulation of novel anticancer therapies .

Neuropharmacological Applications
Research indicates that derivatives of piperazine compounds exhibit neuropharmacological activities. This compound may contribute to the development of medications for neurological disorders by acting on neurotransmitter systems, although specific studies are still emerging .

Synthesis of Pharmaceutical Intermediates

Synthesis Methodology
The preparation of this compound can be achieved through various synthetic routes, including photocatalytic methods that enhance yield and reduce environmental impact. For example, using acridine salts as photocatalysts allows for efficient synthesis under mild conditions, which is advantageous for industrial applications .

Role in Drug Development
This compound is pivotal in synthesizing other pharmaceutical agents. Its structural features make it an ideal building block for creating more complex molecules used in drug formulations. The versatility of piperazine derivatives allows chemists to modify side chains and functional groups to optimize biological activity and pharmacokinetic properties .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of organic compounds. Its ability to undergo further reactions such as acylation and alkylation makes it valuable in constructing complex molecular architectures .

Case Studies and Research Findings

StudyApplicationFindings
Study on Anticancer AgentsDevelopment of new anticancer drugsDemonstrated efficacy in inhibiting tumor growth in vitro
Neuropharmacology ResearchPotential treatments for neurological disordersShowed promise in modulating neurotransmitter activity
Synthetic MethodologyPhotocatalytic synthesisAchieved high yields with reduced environmental impact

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its 2-hydroxypropan-2-yl substituent, which differentiates it from other piperazine-Boc derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Applications Synthetic Yield Reference
Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (Target) 2-hydroxypropan-2-yl ~287.3 g/mol* PROTACs, fluorescent probes (inferred) Not reported -
Boc-PZ-DCM 4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl 481.5 g/mol Fluorescent fingerprint visualization ~60–70%
tert-Butyl 4-(5-oxo-1,2,3,4,5,6-hexahydrotriazinoisoquinolin-8-yl)piperazine Triazinoisoquinoline 432.5 g/mol Anticancer intermediate ~65%
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate 2-hydroxyethyl 266.77 g/mol Chiral building block for PROTACs Not reported
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine Imidazothiazole 425.5 g/mol Kinase inhibitor scaffolds ~50–60%

*Calculated based on formula C₁₁H₂₁N₂O₃.

Key Differences:

Substituent Effects on Reactivity: The 2-hydroxypropan-2-yl group introduces steric bulk and a secondary alcohol, which may hinder nucleophilic reactions at the adjacent carbon compared to smaller substituents like hydroxyethyl . Boc-PZ-DCM incorporates a dicyanomethylene-pyran moiety, enabling fluorescence via extended conjugation—a property absent in the target compound.

Synthetic Accessibility: Analogs with aromatic substituents (e.g., imidazothiazole or pyridine ) require multi-step coupling reactions (e.g., Suzuki-Miyaura ), whereas the target compound’s synthesis likely involves direct alkylation of piperazine with 2-bromo-2-propanol followed by Boc protection .

Biological Relevance: Hydroxyethyl-substituted derivatives are prioritized in PROTAC synthesis due to their compatibility with E3 ligase binders . The target compound’s secondary alcohol may improve water solubility but reduce membrane permeability compared to non-polar analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl piperazine-1-carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodology : Nucleophilic substitution reactions are widely used. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated substrates (e.g., 5-bromo-2-chloropyrimidine) in polar aprotic solvents like 1,4-dioxane at elevated temperatures (110°C) with potassium carbonate as a base, achieving yields up to 88.7% . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Purification typically employs silica gel chromatography .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Methodology : Combine spectroscopic techniques:

  • FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1680–1700 cm⁻¹ for the Boc group) .
  • NMR (¹H/¹³C) : Assign peaks to verify regiochemistry (e.g., tert-butyl singlet at δ 1.45 ppm in ¹H NMR) .
  • LCMS : Confirm molecular weight and monitor reaction progress .

Q. What are standard protocols for crystallizing tert-butyl piperazine derivatives, and how are crystal structures refined?

  • Methodology : Slow evaporation from dichloromethane/hexane mixtures produces X-ray-quality crystals. Use SHELXL for refinement, focusing on parameters like displacement ellipsoids, hydrogen bonding, and R-factors (target R1 < 0.05). High-resolution data (≤ 0.84 Å) improves accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperazine ring in tert-butyl-protected derivatives?

  • Methodology : Computational modeling (DFT) evaluates electronic effects. For example, the electron-withdrawing Boc group reduces nucleophilicity at the piperazine nitrogen, necessitating harsher conditions for substitutions. Steric hindrance from the tert-butyl group can direct regioselectivity, as seen in selective alkylation at the less hindered nitrogen . Experimental validation involves competitive reactions with isotopic labeling .

Q. What strategies resolve contradictions in reported reaction yields for similar derivatives?

  • Analysis : Compare variables:

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields (e.g., 91% in Suzuki reactions vs. 45–43% without ).
  • Solvent : Polar solvents (e.g., DMF) enhance solubility but may promote side reactions.
  • Temperature : Microwave-assisted synthesis reduces reaction times and improves reproducibility .
    • Solution : Design of Experiments (DoE) models to identify critical factors .

Q. How can tert-butyl piperazine derivatives be leveraged in drug discovery, particularly for enzyme inhibition?

  • Case Study : Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate act as prolyl-hydroxylase inhibitors , targeting hypoxia-inducible factor (HIF) pathways. Biological evaluation involves:

  • In vitro assays : Measure IC₅₀ values against recombinant enzymes.
  • SAR studies : Modify the phenylmethoxy group to enhance binding affinity .
    • Structural Insights : X-ray crystallography reveals key hydrogen bonds between the piperazine nitrogen and active-site residues .

Q. What are the challenges in analyzing weak non-covalent interactions in crystalline derivatives, and how are they addressed?

  • Methodology : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking). For example, in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, weak C–H···N interactions stabilize the crystal lattice. High-pressure data collection (e.g., 105 K) minimizes thermal motion artifacts .

Q. How do hydrolysis and oxidation pathways impact the stability of tert-butyl-protected piperazines?

  • Degradation Studies :

  • Acidic Conditions : Boc deprotection occurs rapidly with TFA, yielding free piperazines .
  • Oxidative Stability : Tert-butyl groups resist oxidation, but the 2-hydroxypropan-2-yl moiety may form ketones under strong oxidants (e.g., KMnO₄) .
    • Mitigation : Stabilize via lyophilization (for salts) or storage under inert atmospheres .

Key Citations

  • Synthesis & Characterization:
  • Crystallography:
  • Biological Applications:

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